molecular formula C18H14N2O4 B11574273 N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide

N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide

Cat. No.: B11574273
M. Wt: 322.3 g/mol
InChI Key: JMUHCRDZFMFABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a chromenylidene moiety linked to an acetamide group through a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2,4-dioxo-2H-chromene-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antiproliferative agent, making it a candidate for further biological studies.

    Medicine: The compound’s anticancer properties have been explored, particularly against breast cancer cell lines.

    Industry: Its unique chemical structure makes it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide stands out due to its chromenylidene moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

N-[4-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C18H14N2O4/c1-11(21)20-13-8-6-12(7-9-13)19-10-15-17(22)14-4-2-3-5-16(14)24-18(15)23/h2-10,22H,1H3,(H,20,21)

InChI Key

JMUHCRDZFMFABQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.